molecular formula C19H18N8O2 B2649733 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2319635-83-9

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No.: B2649733
CAS No.: 2319635-83-9
M. Wt: 390.407
InChI Key: OWULZMAGYXNGNW-UHFFFAOYSA-N
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Description

The compound (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazolo-pyridazine core with a diazepane ring and an isoxazole moiety, making it a versatile candidate for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, which is synthesized through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors. The diazepane ring is then introduced via nucleophilic substitution reactions, often using diazepane derivatives under controlled conditions. Finally, the isoxazole moiety is attached through a condensation reaction with pyridine-3-carboxaldehyde and hydroxylamine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH. Additionally, purification techniques like recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolo-pyridazine core, potentially converting it to a dihydro derivative.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the isoxazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown promise in various assays. It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest it may have anticancer properties, making it a candidate for further drug development and clinical trials.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be beneficial in various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The triazolo-pyridazine core is known to interact with kinase enzymes, inhibiting their activity and thereby disrupting cell signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core and have been studied for their biological activities, including anticancer and antimicrobial properties.

    Diazepane derivatives: Compounds with diazepane rings are known for their use in pharmaceuticals, particularly as anxiolytics and anticonvulsants.

    Isoxazole derivatives: These compounds are widely studied for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

Uniqueness

What sets (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone apart is its combination of these three distinct moieties, which confer a unique set of chemical and biological properties

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-19(15-11-16(29-24-15)14-3-1-6-20-12-14)26-8-2-7-25(9-10-26)18-5-4-17-22-21-13-27(17)23-18/h1,3-6,11-13H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULZMAGYXNGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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